molecular formula C27H40O7 B14803954 3,11-Dioxo-4beta,7beta,15alpha-trihydroxy-5alpha-lanost-8-en-24-oic acid

3,11-Dioxo-4beta,7beta,15alpha-trihydroxy-5alpha-lanost-8-en-24-oic acid

Cat. No.: B14803954
M. Wt: 476.6 g/mol
InChI Key: PWSMDKBWXADYJS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,11-Dioxo-4beta,7beta,15alpha-trihydroxy-5alpha-lanost-8-en-24-oic acid typically involves the extraction from Ganoderma lucidum. The extraction process includes drying and powdering the fruiting bodies of the fungus, followed by solvent extraction using ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate the desired compound .

Industrial Production Methods

Industrial production of this compound is primarily based on large-scale cultivation of Ganoderma lucidum. The cultivation process involves growing the fungus on a suitable substrate, such as sawdust or logs, under controlled environmental conditions. After harvesting, the extraction and purification processes are scaled up to produce the compound in larger quantities .

Chemical Reactions Analysis

Types of Reactions

3,11-Dioxo-4beta,7beta,15alpha-trihydroxy-5alpha-lanost-8-en-24-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield additional ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3,11-Dioxo-4beta,7beta,15alpha-trihydroxy-5alpha-lanost-8-en-24-oic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,11-Dioxo-4beta,7beta,15alpha-trihydroxy-5alpha-lanost-8-en-24-oic acid involves multiple molecular targets and pathways. It is known to interact with key enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation. For instance, it can inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it may activate antioxidant pathways, enhancing the cellular defense against oxidative damage .

Comparison with Similar Compounds

Similar Compounds

  • Ganoderic acid alpha
  • Ganoderic acid beta
  • Lucidenic acid A
  • Lucidenic acid N
  • Ganoderic acid theta

Uniqueness

Compared to other similar compounds, 3,11-Dioxo-4beta,7beta,15alpha-trihydroxy-5alpha-lanost-8-en-24-oic acid stands out due to its unique combination of functional groups, which contribute to its distinct biological activities. Its specific hydroxyl and oxo groups play a crucial role in its interaction with biological targets, making it a valuable compound for therapeutic research .

Properties

Molecular Formula

C27H40O7

Molecular Weight

476.6 g/mol

IUPAC Name

4-[7,15-dihydroxy-4-(hydroxymethyl)-4,10,13,14-tetramethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C27H40O7/c1-14(6-7-21(33)34)15-10-20(32)27(5)23-16(29)11-18-24(2,9-8-19(31)25(18,3)13-28)22(23)17(30)12-26(15,27)4/h14-16,18,20,28-29,32H,6-13H2,1-5H3,(H,33,34)

InChI Key

PWSMDKBWXADYJS-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)CO)C)O)C)C)O

Origin of Product

United States

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